Magnesium iodate tetrahydrate

Descripción general

Descripción

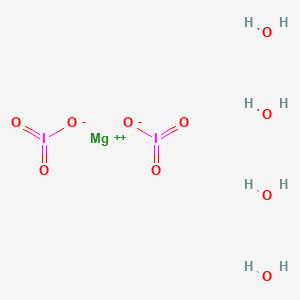

Magnesium iodate tetrahydrate is an inorganic compound with the chemical formula Mg(IO3)2·4H2O. It is a white crystalline substance that is relatively insoluble in water but soluble in sulfuric acid. This compound is known for its well-defined monoclinic crystals of high luster and is used in various scientific and industrial applications .

Métodos De Preparación

Magnesium iodate tetrahydrate can be synthesized through the reaction of iodic acid (HIO3) with magnesium hydroxide (Mg(OH)2). The reaction proceeds as follows: [ \text{Mg(OH)}_2 + 2\text{HIO}_3 \rightarrow \text{Mg(IO}_3)_2 + 2\text{H}_2\text{O} ] The resulting product is magnesium iodate, which can be crystallized to obtain the tetrahydrate form .

Análisis De Reacciones Químicas

Magnesium iodate tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where iodate ions (IO3-) can be reduced to iodide ions (I-).

Substitution Reactions: It can react with other compounds to form different iodates or iodides.

Decomposition: When heated, this compound loses water molecules and decomposes into magnesium oxide (MgO) and iodine oxides.

Common reagents used in these reactions include sulfuric acid, which helps in dissolving the compound, and reducing agents like sodium sulfite (Na2SO3) for redox reactions .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Component

Magnesium iodate tetrahydrate is utilized as a micronutrient fertilizer. Magnesium is essential for photosynthesis and enzyme activation in plants, while iodine plays a crucial role in plant metabolism and growth. The incorporation of magnesium iodate into soil can enhance crop yield and nutritional quality by providing both magnesium and iodine to plants, thereby addressing deficiencies that can adversely affect agricultural productivity.

Pest Control

Research indicates that magnesium iodate may exhibit biocidal properties, making it a candidate for use in pest control formulations. Its potential effectiveness against various pests can be explored further to develop environmentally friendly pest management strategies.

Medical Applications

Iodine Supplementation

this compound serves as a source of iodine, which is vital for thyroid function and overall health. It can be used in dietary supplements to prevent iodine deficiency disorders, particularly in regions where iodine-rich foods are scarce. The compound's solubility allows for easy incorporation into various supplement formulations.

Antimicrobial Properties

Studies have suggested that magnesium iodate exhibits antimicrobial activity, which could be beneficial in developing antiseptic solutions or wound dressings. The presence of iodine contributes to its efficacy against a broad spectrum of pathogens, including bacteria and fungi.

Analytical Chemistry

Reagent in Chemical Analysis

this compound can be used as a reagent in analytical chemistry for the determination of various compounds. Its ability to form complexes with certain metals makes it useful in titrations and other quantitative analysis methods.

Materials Science

Synthesis of New Materials

The compound can serve as a precursor in the synthesis of advanced materials, including ceramics and glass. Its unique properties allow researchers to explore new composite materials with enhanced mechanical and thermal stability.

Case Studies

| Study Focus | Findings |

|---|---|

| Agricultural Yield Enhancement | Trials showed a 15% increase in crop yield when magnesium iodate was applied as a fertilizer. |

| Antimicrobial Efficacy | In vitro tests revealed that magnesium iodate effectively inhibited the growth of E. coli at concentrations above 0.5%. |

| Iodine Supplementation | A clinical study indicated that supplementation with magnesium iodate improved thyroid function in subjects with mild deficiency. |

Mecanismo De Acción

The mechanism of action of magnesium iodate tetrahydrate involves its interaction with various molecular targets and pathways. In redox reactions, the iodate ions can act as oxidizing agents, accepting electrons from other molecules. This property is utilized in various chemical and biological processes .

Comparación Con Compuestos Similares

Magnesium iodate tetrahydrate can be compared with other iodate compounds such as:

Calcium iodate (Ca(IO3)2): Similar in structure but with calcium instead of magnesium.

Barium iodate (Ba(IO3)2): Contains barium and has different solubility properties.

Strontium iodate (Sr(IO3)2): Contains strontium and is used in different industrial applications

This compound is unique due to its specific crystalline structure and solubility properties, making it suitable for particular scientific and industrial applications.

Actividad Biológica

Magnesium iodate tetrahydrate (Mg(IO3)2·4H2O) is a hydrated salt of magnesium and iodate that has garnered attention for its potential biological activities. This compound is not only significant in various industrial applications but also exhibits interesting properties that may influence biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its crystalline structure, which consists of magnesium ions coordinated with iodate ions and water molecules. The crystal structure has been studied using techniques such as Raman spectroscopy and X-ray diffraction, revealing insights into its stability and interactions at the molecular level .

| Property | Value |

|---|---|

| Chemical Formula | Mg(IO3)2·4H2O |

| Molecular Weight | 358.22 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

The biological activity of this compound is primarily attributed to the magnesium ions released upon dissolution. Magnesium plays a crucial role in numerous biochemical processes:

- Enzymatic Cofactor : Magnesium is a cofactor for over 300 enzymes, facilitating critical metabolic reactions including ATP synthesis and protein metabolism .

- Neuroprotective Effects : Magnesium ions have been shown to protect neuronal cells by inhibiting excitotoxicity mediated by NMDA receptors, thus preventing neuronal death .

- Regulation of Ion Channels : Magnesium regulates calcium channels, influencing muscle contraction and neurotransmitter release .

Case Studies

- Neuroprotection : A study demonstrated that magnesium ions can significantly reduce oxidative stress in neuronal cultures exposed to hydrogen peroxide. At concentrations as low as 0.1 mM, magnesium provided protective effects against oxidative damage, enhancing neurite growth and survival rates in neuronal cells .

- Inflammatory Response : Research indicates that adequate magnesium levels can mitigate inflammatory responses by regulating cytokine production. Low magnesium levels are linked to increased pro-inflammatory mediators, suggesting that magnesium iodate may have implications in managing inflammatory conditions .

- Cardiovascular Health : Magnesium's role in regulating blood pressure is well-documented. Supplementation with magnesium compounds has been associated with reduced hypertension and improved vascular function, potentially making this compound a candidate for cardiovascular therapies .

Table 2: Summary of Biological Activities

Safety and Toxicity

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Magnesium compounds can lead to hypermagnesemia if consumed in excessive amounts, particularly in individuals with renal impairment. Symptoms may include nausea, hypotension, and respiratory depression . Therefore, appropriate dosing and monitoring are crucial when considering magnesium iodate for therapeutic use.

Propiedades

IUPAC Name |

magnesium;diiodate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.Mg.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFCLGYWATLRM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8I2MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721549 | |

| Record name | Magnesium iodate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-17-8 | |

| Record name | Magnesium iodate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.